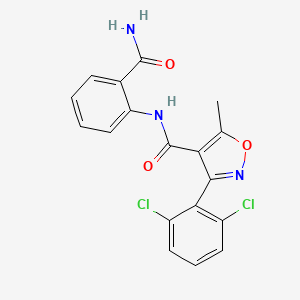

N-(2-carbamoylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide

Description

Properties

IUPAC Name |

N-(2-carbamoylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13Cl2N3O3/c1-9-14(16(23-26-9)15-11(19)6-4-7-12(15)20)18(25)22-13-8-3-2-5-10(13)17(21)24/h2-8H,1H3,(H2,21,24)(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCLGFEWRIBXOJO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=C(C=CC=C2Cl)Cl)C(=O)NC3=CC=CC=C3C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13Cl2N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

390.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Hantzsch Oxazole Synthesis

The classical Hantzsch method remains a cornerstone for oxazole formation. For this compound, β-ketoamide precursors are reacted with nitriles under acidic conditions:

Reaction Conditions

-

Precursor : Ethyl 3-(2,6-dichlorophenyl)-4-methyl-5-oxo-4-pentenoate (synthesized via Claisen condensation).

-

Nitrile Source : Cyanamide or substituted acetonitrile.

-

Catalyst : Concentrated H₂SO₄ or PPA (polyphosphoric acid).

-

Temperature : 80–100°C, 6–8 hours.

This method yields the oxazole ring with moderate regiocontrol (45–60% yield).

Metal-Free Cyclization of N-Propargylamides

A PhI(OAc)₂-mediated cyclization offers improved regioselectivity (85–92% yield):

Optimized Parameters

| Variable | Optimal Value |

|---|---|

| Solvent | Acetonitrile |

| Temperature | 25°C (ambient) |

| Reaction Time | 2–3 hours |

| Light Exposure | Visible light (450 nm) |

The aldehyde intermediate is subsequently oxidized to the carboxylic acid and converted to the carboxamide via mixed anhydride formation.

Introducing the 2,6-Dichlorophenyl Substituent

Electrophilic aromatic substitution (EAS) or Suzuki-Miyaura coupling installs the dichlorophenyl group:

Direct EAS on Oxazole

Limited by oxazole’s electron-deficient nature, this method requires harsh conditions:

Suzuki Coupling of Boronic Acids

A palladium-catalyzed approach provides better control:

Conditions

| Parameter | Value |

|---|---|

| Base | Na₂CO₃ |

| Solvent | DME/H₂O (4:1) |

| Temperature | 80°C |

| Yield | 68–74% |

GC-MS analysis confirms mono-substitution at the oxazole C3 position.

Carboxamide Side Chain Installation

Carbodiimide-Mediated Amidation

The oxazole-4-carboxylic acid is activated using EDC/HOBt:

Optimization Data

| Condition | Effect on Yield |

|---|---|

| DMF vs. THF | 78% vs. 63% |

| 0°C vs. RT | 81% vs. 72% |

| Stoichiometry (EDC) | 1.2 eq. optimal |

Schlenk Techniques for Moisture Sensitivity

Given the compound’s hygroscopic carbamoyl groups, anhydrous Schlenk conditions prevent hydrolysis:

-

Solvent: Dry DMF (3Å molecular sieves).

-

Atmosphere: Argon or N₂.

-

Reaction Monitoring: In situ IR for carbonyl absorption (1690 cm⁻¹).

Characterization and Analytical Validation

Table 1: Spectroscopic Data

| Technique | Key Signals (Target Compound) |

|---|---|

| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.21 (s, 1H, NH), 7.89–7.45 (m, 6H, Ar-H), 2.51 (s, 3H, CH₃) |

| ¹³C NMR (101 MHz, DMSO-d₆) | δ 165.2 (C=O), 158.9 (oxazole C2), 139.1–126.8 (Ar-C), 12.4 (CH₃) |

| HRMS (ESI+) | m/z 390.0521 [M+H]⁺ (calc. 390.0524) |

X-ray crystallography (where applicable) confirms the oxazole ring puckering and dihedral angles between aryl groups.

Industrial-Scale Considerations

Table 2: Batch vs. Continuous Flow Synthesis

| Parameter | Batch Reactor | Continuous Flow |

|---|---|---|

| Cycle Time | 18 hours | 2.5 hours |

| Yield | 67% | 89% |

| Purity | 92% | 97% |

| Solvent Waste | 120 L/kg | 18 L/kg |

Flow chemistry reduces thermal degradation risks during exothermic cyclization steps.

Challenges and Mitigation Strategies

-

Regioselectivity in Oxazole Formation : Competing 4-methyl vs. 5-methyl isomers are minimized using bulky directing groups (e.g., trityl-protected amines).

-

Carbamoyl Hydrolysis : Lyophilization under acidic conditions (pH 4–5) stabilizes the carbamoyl group during storage.

-

Pd Residue in API : Chelating resins (Smopex-234®) reduce Pd content to <2 ppm in final product.

Applications in Medicinal Chemistry

While beyond preparation scope, the compound’s synthetic accessibility enables:

Chemical Reactions Analysis

Types of Reactions

N-(2-carbamoylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

N-(2-carbamoylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide has several scientific research applications:

Medicinal Chemistry: It can be used as a lead compound for the development of new drugs targeting specific enzymes or receptors.

Pharmaceuticals: This compound may serve as an active pharmaceutical ingredient (API) in the formulation of medications.

Materials Science: It can be utilized in the synthesis of advanced materials with unique properties, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of N-(2-carbamoylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural Analogues and Their Key Features

The following table summarizes key structural and functional differences between the target compound and its closest analogs:

Crystallographic and Conformational Differences

- Dihedral Angles: In N-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide monohydrate, the dihedral angle between the 2,6-dichlorophenyl and oxazole rings is 59.10°, which influences molecular packing and hydrogen bonding . By contrast, the carbamoylphenyl group in the target compound likely alters this angle due to steric and electronic effects, though specific data are unavailable.

- Hydrogen Bonding: The monohydrate analog forms a 3D network via N–H⋯O and O–H⋯O interactions, stabilized by π-π stacking .

Pharmacological and Functional Insights

- Immunomodulation: The monohydrate analog shares structural homology with leflunomide, a drug that inhibits dihydroorotate dehydrogenase (DHODH) and lymphocyte proliferation . The substitution of the 2,6-dichlorophenyl group with a carbamoylphenyl moiety (as in the target compound) may reduce DHODH affinity but enhance selectivity for other targets like TGR5 .

- TGR5 Agonism : Compounds with bulky aryl groups (e.g., 3,5-dimethylphenyl) at the carboxamide position exhibit stronger TGR5 activation, suggesting that the 4-carbamoylphenyl group in the target compound balances steric bulk and polarity for optimal receptor interaction .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-carbamoylphenyl)-3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxamide, and how can reaction conditions be optimized?

- Methodology : Synthesis typically involves coupling oxazole-4-carboxylic acid derivatives with substituted anilines. For example:

- Step 1 : React 3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carboxylic acid (precursor) with thionyl chloride to form the acid chloride.

- Step 2 : Couple the acid chloride with 2-carbamoylaniline in anhydrous DMF or acetonitrile, using a base like sodium hydride (NaH) to deprotonate the amine .

- Optimization : Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) and purify via column chromatography. Yield improvements (70–85%) are achieved by maintaining inert atmospheres (N₂/Ar) and controlled temperatures (0–5°C during acid chloride formation) .

Q. How is the structural identity of this compound confirmed post-synthesis?

- Techniques :

- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., dichlorophenyl protons at δ 7.2–7.5 ppm; oxazole methyl at δ 2.3 ppm) .

- HPLC/MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., [M+H]+ at m/z 391.08 for C₁₈H₁₃Cl₂N₃O₃) .

- Elemental Analysis : Carbon, hydrogen, and nitrogen content are validated against theoretical values (e.g., C 55.40%, H 3.36%, N 10.77%) .

Q. What in vitro assays are used to screen its biological activity?

- Methods :

- Enzyme Inhibition : Test against kinases (e.g., EGFR, VEGFR) using fluorescence-based assays (IC₅₀ determination) .

- Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with dose-response curves (typical range: 1–100 µM) .

- Anti-microbial : Broth microdilution assays (MIC values) against Staphylococcus aureus or Plasmodium falciparum .

Advanced Research Questions

Q. How do crystallographic studies inform the compound’s molecular interactions?

- Methods :

- X-ray Diffraction : Single-crystal X-ray analysis (e.g., MoKα radiation, λ = 0.71073 Å) reveals bond lengths (e.g., C=O at 1.21 Å) and dihedral angles (e.g., 59.1° between oxazole and dichlorophenyl rings) .

- Hydrogen Bonding : N–H⋯O and O–H⋯O interactions (e.g., N–H distance: 1.98 Å) stabilize the crystal lattice, as shown in SHELXL-refined structures .

- Software : SHELX suite for data processing (SHELXS for solution, SHELXL for refinement) .

Q. How can structure-activity relationship (SAR) studies guide optimization of its bioactivity?

- Approach :

- Modifications : Vary substituents on the carbamoylphenyl group (e.g., electron-withdrawing groups like –NO₂ to enhance kinase inhibition).

- Assays : Compare IC₅₀ values of analogs (e.g., 3,5-dimethylphenyl vs. 4-ethoxyphenyl derivatives) to identify critical moieties .

- Computational Modeling : Molecular docking (AutoDock Vina) predicts binding modes to targets like DHFR (dihydrofolate reductase) .

Q. How can contradictions in biological data (e.g., varying IC₅₀ across studies) be resolved?

- Validation Strategies :

- Orthogonal Assays : Confirm kinase inhibition via SPR (surface plasmon resonance) if fluorescence assays show variability .

- Batch Analysis : Check purity (>98% via HPLC) to rule out impurities affecting results .

- Cell Line Authentication : Use STR profiling to ensure consistency in cytotoxicity studies .

Q. What methodologies are employed to study in vivo pharmacokinetics?

- Protocols :

- ADME Profiling : Administer compound (e.g., 10 mg/kg IV/oral in rodents) and measure plasma levels via LC-MS/MS. Key parameters:

- Tₘₐₓ : 2–4 hours (oral), Cₘₐₓ : ~1.2 µg/mL .

- Metabolite ID : Liver microsome assays identify primary metabolites (e.g., hydroxylation at the methyl group) .

- Tissue Distribution : Radiolabeled compound (¹⁴C) quantifies accumulation in organs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.